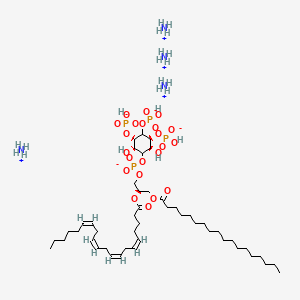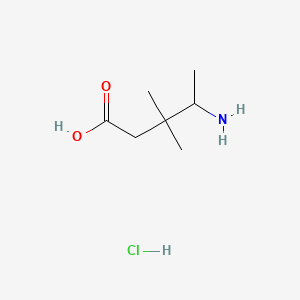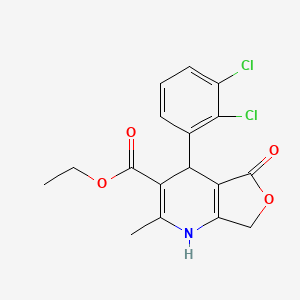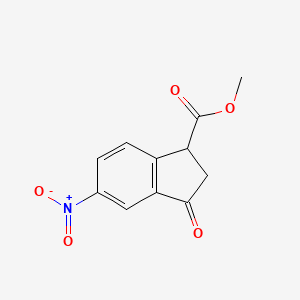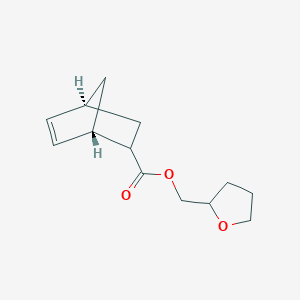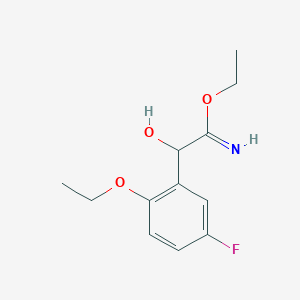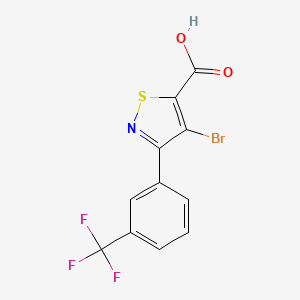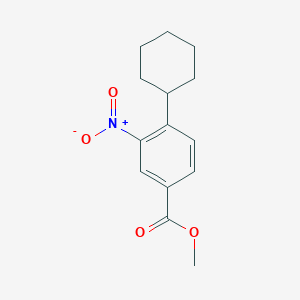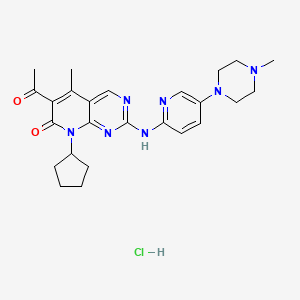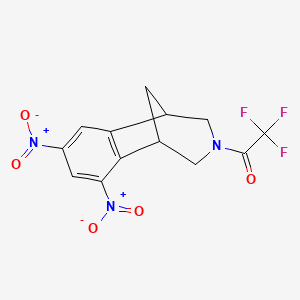
Flufenamic Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug belonging to the anthranilic acid derivatives class. This compound is formed through the glucuronidation process, where Flufenamic Acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide involves the enzymatic reaction of Flufenamic Acid with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Flufenamic Acid .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Flufenamic Acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronosyltransferase enzyme and UDPGA as the glucuronic acid donor.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flufenamic Acid. Other minor products may include various glucuronide isomers depending on the reaction conditions .
Applications De Recherche Scientifique
Flufenamic Acid Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Flufenamic Acid in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and potential drug-drug interactions.
Toxicology: Assessing the safety and potential toxicity of Flufenamic Acid and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of Flufenamic Acid and its metabolites in biological samples.
Mécanisme D'action
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. Flufenamic Acid inhibits the activity of cyclooxygenase enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The glucuronidation process enhances the solubility and excretion of Flufenamic Acid, thereby modulating its pharmacokinetics and reducing its potential toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenamic Acid Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug, similar in structure and function to Flufenamic Acid Glucuronide.
Meclofenamic Acid Glucuronide: A glucuronide metabolite of Meclofenamic Acid, sharing similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of a trifluoromethyl group in its structure, which enhances its pharmacokinetic properties and biological activity compared to other fenamate derivatives .
Propriétés
Formule moléculaire |
C20H18F3NO8 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1 |
Clé InChI |
KYJAGMJCIQJSBN-NAHJCDBISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


